molecular formula C15H21ClFN3 B15114336 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

Cat. No.: B15114336
M. Wt: 297.80 g/mol
InChI Key: AIISSCYVBCRZIH-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, fluoro, and methyl groups, and an amine group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and methyl substituents. The final step involves the attachment of the phenylethylamine moiety.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Substituents: The ethyl, fluoro, and methyl groups are introduced via electrophilic substitution reactions using appropriate reagents such as ethyl iodide, fluorine gas, and methyl iodide.

    Attachment of Phenylethylamine: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 2-phenylethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the fluoro group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives:

    (1-methyl-3-phenyl-1H-pyrazol-4-yl)methylamine: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.

    (1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methylamine:

    (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine: Different amine substituent, impacting its interaction with biological targets.

The uniqueness of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21ClFN3

Molecular Weight

297.80 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C15H20FN3.ClH/c1-3-19-15(16)14(12(2)18-19)11-17-10-9-13-7-5-4-6-8-13;/h4-8,17H,3,9-11H2,1-2H3;1H

InChI Key

AIISSCYVBCRZIH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCC2=CC=CC=C2)F.Cl

Origin of Product

United States

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